2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid
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Overview
Description
2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid is a quinoline derivative known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid typically involves the reaction of 6-methyl-2-oxoquinoline with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Esters and amides of this compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria.
Industry: Could be used in the synthesis of dyes and pigments due to its quinoline structure.
Mechanism of Action
The exact mechanism of action of 2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid is not fully understood. it is believed to exert its effects by interacting with specific molecular targets such as bacterial enzymes or receptors involved in inflammatory pathways. The quinoline ring structure allows it to intercalate with DNA, potentially disrupting essential biological processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 6′-Methyl-4′-methoxy-2-oxo-2H- 1-benzopyran : Exhibits antimicrobial activity .
6-Hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid: Known for its diuretic activity.
Uniqueness
2-(6-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid stands out due to its versatile chemical reactivity and broad spectrum of biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry. Additionally, its antimicrobial properties make it a promising candidate for developing new therapeutic agents .
Properties
Molecular Formula |
C12H11NO3 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(6-methyl-2-oxoquinolin-1-yl)acetic acid |
InChI |
InChI=1S/C12H11NO3/c1-8-2-4-10-9(6-8)3-5-11(14)13(10)7-12(15)16/h2-6H,7H2,1H3,(H,15,16) |
InChI Key |
IOZKJHFQNNBFFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C=C2)CC(=O)O |
Origin of Product |
United States |
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